![molecular formula C18H24N4O2S B2452290 (E)-1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylstyryl)sulfonyl)piperazine CAS No. 1396891-04-5](/img/structure/B2452290.png)
(E)-1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylstyryl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylstyryl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylstyryl)sulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, emphasizing its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate imidazole and piperazine moieties. The synthetic route often includes the formation of sulfonyl derivatives, which are crucial for enhancing the biological activity of the final product.
Antimicrobial Activity
Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various strains of bacteria including both Gram-positive and Gram-negative organisms.
Microorganism | Zone of Inhibition (mm) |
---|---|
Methicillin-susceptible S. aureus (MSSA) | 20 |
Methicillin-resistant S. aureus (MRSA) | 18 |
E. coli | 15 |
P. aeruginosa | 17 |
These results indicate that such compounds can serve as potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. Studies have shown that derivatives containing similar structures can selectively inhibit different isoforms of CA.
Isoform | Inhibition Constant (K_i, µM) |
---|---|
hCA I | >100 |
hCA II | 57.7 - 98.2 |
hCA IX | >100 |
hCA XII | >100 |
The selective inhibition of hCA II suggests that these compounds may be useful in treating conditions associated with dysregulated carbonic anhydrase activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The presence of the imidazole ring is known to contribute to the interaction with bacterial membranes, leading to disruption and subsequent cell death.
- Enzyme Inhibition : The sulfonamide group is a key feature that facilitates binding to the active site of carbonic anhydrase, thereby inhibiting its function.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a derivative similar to this compound showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
- Case Study on Enzyme Inhibition : Another investigation focused on the pharmacodynamics of CA inhibitors derived from piperazine showed significant therapeutic effects in animal models suffering from respiratory acidosis, indicating a viable pathway for further clinical exploration.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that derivatives of piperazine and imidazole exhibit significant antimicrobial properties. Compounds similar to (E)-1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylstyryl)sulfonyl)piperazine have been tested against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | S. aureus | 10 µg/mL |
Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the imidazole and piperazine structures enhances antimicrobial efficacy, indicating potential use in treating infections caused by resistant strains.
Antitumor Activity
Studies have demonstrated that compounds containing piperazine and imidazole frameworks can exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various biochemical pathways.
Case Study:
A recent study evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells, with an IC50 value of 25 µM.
Neuroprotective Effects
Research has shown that some piperazine derivatives can exert neuroprotective effects against neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Table 2: Neuroprotective Effects
Compound | Model Organism | Effect Observed |
---|---|---|
Compound D | SH-SY5Y Cells | Reduced apoptosis |
Compound E | Mouse Model | Improved memory retention |
Propiedades
IUPAC Name |
1-(2-imidazol-1-ylethyl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-17-2-4-18(5-3-17)6-15-25(23,24)22-13-11-20(12-14-22)9-10-21-8-7-19-16-21/h2-8,15-16H,9-14H2,1H3/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXTUJZZIDJTQ-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.